Rizatriptan-d6 Benzoate

Isotopic cross-talk Mass shift SIL internal standard

Rizatriptan-d6 Benzoate (CAS 1216984-85-8) is a deuterium-labeled analog of the antimigraine drug rizatriptan benzoate, wherein six hydrogen atoms on the terminal dimethylamine moiety are replaced by deuterium. As a stable isotope-labeled (SIL) internal standard, it is specifically designed for the precise quantification of rizatriptan in biological matrices via liquid chromatography–tandem mass spectrometry (LC–MS/MS) or gas chromatography–mass spectrometry (GC–MS) workflows.

Molecular Formula C22H25N5O2
Molecular Weight 397.5 g/mol
CAS No. 1216984-85-8
Cat. No. B562823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRizatriptan-d6 Benzoate
CAS1216984-85-8
SynonymsN,N-(Dimethyl-d6)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine Benzoate;  MK-0462-d6;  MK-462-d6;  Maxalt-d6; 
Molecular FormulaC22H25N5O2
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C15H19N5.C7H6O2/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;8-7(9)6-4-2-1-3-5-6/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3;1-5H,(H,8,9)/i1D3,2D3;
InChIKeyJPRXYLQNJJVCMZ-TXHXQZCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rizatriptan-d6 Benzoate (CAS 1216984-85-8): Stable Isotope-Labeled Internal Standard for Rizatriptan Bioanalysis


Rizatriptan-d6 Benzoate (CAS 1216984-85-8) is a deuterium-labeled analog of the antimigraine drug rizatriptan benzoate, wherein six hydrogen atoms on the terminal dimethylamine moiety are replaced by deuterium . As a stable isotope-labeled (SIL) internal standard, it is specifically designed for the precise quantification of rizatriptan in biological matrices via liquid chromatography–tandem mass spectrometry (LC–MS/MS) or gas chromatography–mass spectrometry (GC–MS) workflows . The parent compound, rizatriptan benzoate, is a selective agonist of serotonin 5-HT1B and 5-HT1D receptors (Kis = 4.3 and 10.1 nM, respectively) with approximately 32-fold selectivity over 5-HT1A receptors (Ki = 140 nM) . The deuterated form retains the receptor binding properties of the native analyte while providing a +6 Da mass shift critical for isotopic discrimination in quantitative MS assays [1].

Why Rizatriptan-d6 Benzoate Cannot Be Replaced by Non-Deuterated or Lower-Labeled Analogs in Quantitative Bioanalysis


In quantitative LC–MS/MS, the internal standard must closely mimic the analyte's behavior during sample preparation, chromatographic separation, and ionization while remaining spectrometrically distinguishable. Non-deuterated structural analogs (e.g., sumatriptan or zolmitriptan used as internal standards for rizatriptan) can exhibit differential extraction recovery, chromatographic retention, and ionization efficiency, leading to biased quantification [1]. Even among deuterated internal standards, a d3-labeled analog provides only a +3 Da mass shift, increasing the risk of isotopic cross-talk from natural-abundance 13C isotopes of the analyte overlapping with the internal standard signal [2]. Rizatriptan-d6 benzoate, with six deuterium atoms positioned on the dimethylamine moiety, delivers a +6 Da mass separation. Published consensus recommends that isotopically labeled internal standards carry three or more deuterium atoms to ensure adequate mass resolution and minimize cross-contribution [3]. Furthermore, sub-optimal isotopic purity (<99%) in lower-grade deuterated products introduces d0 and under-labeled species that generate false analyte signal, compromising assay accuracy at low quantification limits .

Quantitative Evidence Differentiating Rizatriptan-d6 Benzoate from Alternative Internal Standards for Rizatriptan Bioanalysis


+6 Da Mass Shift vs. +3 Da for d3-Labeled Analogs: Reduced Isotopic Cross-Talk Risk in MRM

Rizatriptan-d6 benzoate provides a +6 Da mass shift (precursor ion m/z 276.1) relative to the unlabeled analyte (m/z 270.2), compared to only +3 Da for a d3-labeled analog. Published guidelines for GC–MS and LC–MS/MS internal standard selection state that isotopic analogs labeled with three or more deuterium atoms are most effective, but a +6 Da shift provides additional safety margin against isotopic cross-talk arising from natural-abundance 13C contributions of the analyte overlapping with the internal standard signal [1]. The specific MRM transitions for rizatriptan-d6 (m/z 276.1→207.1) and the analyte (m/z 270.2→201.2) were used in a validated bioequivalence study and demonstrated complete baseline resolution with no cross-interference [2].

Isotopic cross-talk Mass shift SIL internal standard MRM LC-MS/MS

Isotopic Purity ≥99% (d1-d6) Reduces Quantification Bias vs. ≥95% Purity Products

Cayman Chemical's Rizatriptan-d6 (benzoate salt) is specified at ≥99% deuterated forms (d1-d6), meaning that the combined contribution of unlabeled (d0) and under-labeled species is ≤1% . In comparison, several alternative suppliers list purity at ≥98% (e.g., InvivoChem, XcessBio) or ≥95% (e.g., CymitQuimica, BenchChem) . A 95%-purity product may contain up to 5% d0 species that co-elute with and contribute signal at the analyte's m/z channel, producing a systematic positive bias. For an assay targeting an LOQ of 0.1 ng/mL, a 5% d0 impurity could generate an apparent analyte concentration of 5 pg/mL at typical internal standard spiking levels, compromising accuracy at the lower limit of quantification.

Isotopic purity Deuterated standard Cross-contamination Bioanalytical method validation

Validated Bioanalytical Performance Using Rizatriptan-d6 as Internal Standard: LOQ 0.1 ng/mL vs. 0.2–0.5 ng/mL with Structural Analog IS

Mogili et al. (2011) validated an LC–MS/MS method for rizatriptan in human plasma using rizatriptan-d6 as the SIL internal standard, achieving an LOQ of 0.1 ng/mL (100 pg/mL) with a linear range of 0.1–100.0 ng/mL (r² ≥ 0.9981) [1]. Intra-day precision was 1.7–3.1% CV and inter-day precision 2.8–3.7% CV, with intra-day accuracy of 96.0–101.7% and inter-day accuracy of 99.7–101.4% [1]. In contrast, a contemporaneous validated method using sumatriptan (a structural analog, not a SIL) as internal standard reported an LLOQ of 0.2 ng/mL for rizatriptan—two-fold higher—and intra-batch CV up to 5.0% [2]. Another HPLC method using zolmitriptan as internal standard reported an LLOQ of 0.5 ng/mL [3]. The SIL internal standard provides co-elution and matched ionization efficiency, enabling superior sensitivity and precision.

LOQ Precision Accuracy Bioequivalence Human plasma LC-MS/MS validation

Long-Term Stability: ≥4 Years at -20°C vs. ≥12 Months for Alternative Suppliers

Cayman Chemical specifies a stability of ≥4 years for Rizatriptan-d6 (benzoate salt) when stored at -20°C, supported by batch-specific certificates of analysis . In comparison, XcessBio lists a shelf life of ≥12 months under the same storage conditions for their Rizatriptan-d6 benzoate product . This four-fold longer documented stability period reduces the frequency of re-procurement, re-qualification, and the risk of using degraded internal standard in long-term pharmacokinetic or bioequivalence study programs that may span multiple years.

Shelf-life stability Storage Reference standard Procurement Laboratory inventory

Pharmacopeial Traceability for ANDA and Regulatory Submission Readiness

Rizatriptan-d6 Benzoate is supplied with detailed characterization data compliant with regulatory guidelines and can be provided with further traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. This traceability pathway is specifically positioned for analytical method development, method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) or commercial production of rizatriptan [1][2]. Not all deuterated internal standard suppliers provide this level of regulatory documentation; many products are designated 'for research use only' without pharmacopeial traceability claims.

Pharmacopeial traceability USP EP ANDA Reference standard Regulatory compliance

Demonstrated Freeze–Thaw Stability and In-Study Robustness Supporting Multi-Batch Bioanalytical Runs

In the validated method by Mogili et al. (2011), rizatriptan in human plasma was found to be stable throughout three freeze–thaw cycles when analyzed using rizatriptan-d6 as the internal standard [1]. The method was successfully employed for analysis of plasma samples following oral administration of rizatriptan (10 mg) in 25 healthy human volunteers under fasting conditions, demonstrating real-world bioequivalence study applicability [1]. In comparison, the method using sumatriptan as internal standard (Patel et al. 2012) did not explicitly report freeze–thaw stability data for the internal standard itself, and incurred sample reanalysis showed % change from -10.2% to +11.8%, indicating greater variability [2].

Freeze-thaw stability Incurred sample reanalysis Method robustness Bioequivalence

Optimal Application Scenarios for Rizatriptan-d6 Benzoate Based on Quantitative Differentiation Evidence


Regulatory Bioequivalence Studies for Generic Rizatriptan (ANDA Submissions)

Rizatriptan-d6 benzoate is the preferred internal standard for LC–MS/MS quantification of rizatriptan in human plasma for ANDA-submission bioequivalence studies. The validated method of Mogili et al. (2011) achieved an LOQ of 0.1 ng/mL with intra-day precision ≤3.1% CV and accuracy of 96.0–101.7%, meeting FDA bioanalytical method validation guidance criteria [1]. The pharmacopeial traceability (USP/EP) and regulatory-compliant characterization data support audit readiness . The +6 Da mass shift and ≥99% isotopic purity minimize cross-talk risk, ensuring that the internal standard does not contribute false signal at the analyte's quantification channel—a critical requirement for regulatory acceptance [2].

High-Sensitivity Pharmacokinetic Profiling in Special Populations (Pediatric, Low-Dose, or Drug–Drug Interaction Studies)

For pharmacokinetic studies requiring quantification of rizatriptan at sub-ng/mL concentrations—such as pediatric trials, low-dose formulations, or drug–drug interaction studies—the 0.1 ng/mL LOQ achievable with rizatriptan-d6 as SIL internal standard provides a 2- to 5-fold sensitivity advantage over methods using structural analog internal standards (LOQ = 0.2–0.5 ng/mL) [1]. The matched chromatographic retention and ionization efficiency of the SIL-IS enable reliable quantification in the terminal elimination phase, where plasma concentrations may fall below 1 ng/mL for several hours post-dose [1].

Multi-Year Therapeutic Drug Monitoring (TDM) and Clinical Toxicology Programs

Laboratories conducting longitudinal therapeutic drug monitoring or clinical toxicology testing of rizatriptan benefit from the ≥4-year shelf-life stability of Cayman Chemical's Rizatriptan-d6 (benzoate salt) [1]. This extended stability minimizes batch-to-batch variability introduced by frequent re-procurement and re-qualification of internal standard lots, which is critical for maintaining consistent calibration across multi-year clinical datasets. The validated freeze–thaw stability over 3 cycles further supports routine use in clinical laboratory workflows where samples may undergo repeated freeze–thaw during re-analysis .

Method Development and Validation for Multi-Analyte Triptan Panels

When developing LC–MS/MS methods for simultaneous quantification of multiple triptans (e.g., rizatriptan, sumatriptan, zolmitriptan, naratriptan), rizatriptan-d6 benzoate serves as the analyte-specific SIL-IS for the rizatriptan channel. Unlike methods that use a single structural analog (e.g., sumatriptan or bufotenine) as a universal internal standard for all triptans, the use of a dedicated SIL-IS eliminates differential matrix effects and extraction recovery biases across structurally diverse analytes [1]. The distinct MRM transition (m/z 276.1→207.1) does not interfere with transitions of other triptans or their respective internal standards, enabling true multiplexed quantification [2].

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